2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide
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Overview
Description
2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide is a chemical compound with the molecular formula C11H9ClFN3O2S and a molecular weight of 301.72 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a chloro group at the 2-position, a fluorobenzyl group at the N-position, and a sulfonamide group at the 5-position . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide typically involves the reaction of 2-chloropyrimidine-5-sulfonyl chloride with 4-fluorobenzylamine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position of the pyrimidine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents, such as sodium borohydride, are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction: Sulfoxides, sulfones, and reduced sulfonamide derivatives.
Coupling Reactions: Biaryl or heteroaryl compounds with extended conjugation.
Scientific Research Applications
2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cells . For example, it may inhibit enzymes involved in nucleic acid synthesis or protein function, thereby exerting its antimicrobial or antiparasitic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-fluorobenzyl)pyrimidine
- 2-Chloro-N-(4-methylbenzyl)pyrimidine-5-sulfonamide
- 2-Chloro-N-(4-chlorobenzyl)pyrimidine-5-sulfonamide
Uniqueness
2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide is unique due to the presence of both a fluorobenzyl group and a sulfonamide group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the sulfonamide group contributes to its potential biological activities .
Properties
Molecular Formula |
C11H9ClFN3O2S |
---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)methyl]pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C11H9ClFN3O2S/c12-11-14-6-10(7-15-11)19(17,18)16-5-8-1-3-9(13)4-2-8/h1-4,6-7,16H,5H2 |
InChI Key |
RVXSVJJUBIJVPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CN=C(N=C2)Cl)F |
Origin of Product |
United States |
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